molecular formula C15H24ClNO B13731846 alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride CAS No. 29632-42-6

alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride

Cat. No.: B13731846
CAS No.: 29632-42-6
M. Wt: 269.81 g/mol
InChI Key: ULSNABQCQDJVPB-UHFFFAOYSA-N
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Description

Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is a complex organic compound that features a cyclopropyl group attached to a benzyl alcohol moiety, with a sec-butylamino group linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl-benzyl alcohol intermediate. This intermediate is then reacted with sec-butylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The sec-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-benzaldehyde, while reduction could produce various amines or alcohols.

Scientific Research Applications

Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The sec-butylamino group may interact with receptors or enzymes, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the benzyl alcohol moiety may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    sec-Butylamine: A simpler amine with similar structural features.

    Cyclopropyl-benzyl alcohol: Shares the cyclopropyl and benzyl alcohol moieties.

    Benzyl alcohol derivatives: Compounds with similar benzyl alcohol structures but different substituents.

Uniqueness

Alpha-((sec-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

CAS No.

29632-42-6

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

butan-2-yl-[2-(4-cyclopropylphenyl)-2-hydroxyethyl]azanium;chloride

InChI

InChI=1S/C15H23NO.ClH/c1-3-11(2)16-10-15(17)14-8-6-13(7-9-14)12-4-5-12;/h6-9,11-12,15-17H,3-5,10H2,1-2H3;1H

InChI Key

ULSNABQCQDJVPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-]

Origin of Product

United States

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